molecular formula C22H24F3N3O3 B12627668 C22H24F3N3O3

C22H24F3N3O3

Cat. No.: B12627668
M. Wt: 435.4 g/mol
InChI Key: KMTHTDBHFABFEG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C22H24F3N3O3 NEO2734 . It is a novel, orally active, selective inhibitor of p300/CBP and BET bromodomains. This compound has shown significant potential in scientific research, particularly in the fields of cancer treatment and epigenetics .

Preparation Methods

Industrial Production Methods: Industrial production of NEO2734 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as reaction monitoring, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: NEO2734 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

NEO2734 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of p300/CBP and BET bromodomains.

    Biology: Investigated for its role in regulating gene expression and chromatin remodeling.

    Medicine: Explored as a potential therapeutic agent for treating cancers, particularly prostate cancer.

Mechanism of Action

NEO2734 exerts its effects by selectively inhibiting the p300/CBP and BET bromodomains. These proteins play crucial roles in regulating gene expression by modifying chromatin structure. By inhibiting these targets, NEO2734 can alter the expression of genes involved in cancer progression and other diseases.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H24F3N3O3

Molecular Weight

435.4 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-[[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]amino]propanoate

InChI

InChI=1S/C22H24F3N3O3/c1-31-20(29)19(14-16-6-3-2-4-7-16)26-21(30)28-12-10-27(11-13-28)18-9-5-8-17(15-18)22(23,24)25/h2-9,15,19H,10-14H2,1H3,(H,26,30)/t19-/m0/s1

InChI Key

KMTHTDBHFABFEG-IBGZPJMESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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